4-Chlorohippuric acid is a halogenated N-acylglycine derivative characterized by a 4-chlorobenzoyl group conjugated to a glycine backbone. Exhibiting a stable melting point profile (144–149°C) and reliable solubility in polar organic solvents, it is primarily procured as a high-purity analytical reference standard for pharmacokinetic tracking and environmental toxicology monitoring. Beyond its role as a definitive biomarker, its para-chloro substitution provides enhanced chemical stability and distinct hydrophobic binding kinetics compared to unsubstituted hippuric acid. This makes it an essential material for precise LC-MS/MS assay calibration, mass-balance recovery studies, and advanced enzymatic profiling involving monooxygenases and cytochrome P450 [1].
Substituting 4-chlorohippuric acid with unsubstituted hippuric acid or alternative halogenated analogs fundamentally compromises both analytical accuracy and enzymatic assay integrity. In environmental monitoring, 4-chlorohippuric acid is the structurally exact, major urinary metabolite of specific agrochemicals (such as thiobencarb) and veterinary APIs. Using a generic hippurate standard prevents accurate mass-balance quantification, leading to severe underestimations of exposure. Furthermore, in enzymatic studies targeting peptidylglycine alpha-hydroxylating monooxygenase (PHM), the para-chloro substitution dictates specific steric and electronic interactions within the enzyme's active site cleft. These interactions yield distinct Michaelis-Menten kinetics (Km/Vmax) and substrate stability profiles that cannot be replicated by non-chlorinated or ortho/meta-substituted alternatives [1].
In environmental toxicology and exposure studies, 4-chlorohippuric acid serves as the primary urinary biomarker for the herbicide thiobencarb. Quantitative mass-balance recovery studies demonstrate that 4-chlorohippuric acid accounts for 74–81% of the administered dose in mammalian urine. In stark contrast, secondary metabolites like 4-chlorobenzoic acid represent less than 10% of the dose. This massive quantitative differential mandates the procurement of high-purity 4-chlorohippuric acid for accurate environmental exposure calibration, as relying on secondary metabolites would lead to a near-total failure in exposure quantification [1].
| Evidence Dimension | Urinary metabolite recovery (mass balance) |
| Target Compound Data | 4-Chlorohippuric acid (74–81% of administered dose) |
| Comparator Or Baseline | 4-Chlorobenzoic acid (<10% of administered dose) |
| Quantified Difference | 7.4x to 8.1x higher recovery concentration in urine |
| Conditions | Mammalian in vivo exposure model, urinary excretion analysis |
Procuring the exact 4-chlorohippuric acid standard is mandatory for regulatory-compliant LC-MS/MS quantification of agrochemical exposure, as it captures the vast majority of the excreted dose.
For food safety and veterinary residue monitoring, 4-chlorohippuric acid (PCHA) is utilized alongside 4-chlorobenzoic acid (PCBA) to track the metabolism of the anti-coccidial drug robenidine hydrochloride. In validated HPLC-HESI-MS/MS workflows, 4-chlorohippuric acid demonstrates a distinct retention time (approx. 4.26 min) compared to the parent compound (3.37 min) and PCBA (6.76 min). This baseline chromatographic separation, combined with its specific m/z transitions in negative ion mode, ensures zero peak overlap. This allows laboratories to achieve precise limit-of-quantitation (LOQ) determinations down to the µg/kg range without interference from the parent API [1].
| Evidence Dimension | Chromatographic resolution and retention time |
| Target Compound Data | 4-Chlorohippuric acid (RT ~4.26 min, distinct m/z) |
| Comparator Or Baseline | Robenidine parent compound (RT ~3.37 min) |
| Quantified Difference | Complete baseline separation enabling simultaneous multi-residue quantification |
| Conditions | HPLC-HESI-MS/MS residue analysis in biological tissue and water matrices |
Laboratories must procure this specific metabolite standard to validate chromatographic separation and prevent false positives during high-throughput veterinary drug residue screening.
In structural biology and enzyme kinetic studies involving peptidylglycine alpha-hydroxylating monooxygenase (PHM), substituted hippurates demonstrate significantly altered binding profiles compared to the baseline substrate. The incorporation of a para-chloro substitution leverages extensive contact with hydrophobic amino acids in the enzyme's active site cleft. This structural modification results in high chemical stability and tighter binding affinities compared to unsubstituted hippuric acid. The distinct (V/K)app and Km parameters of halogenated analogs make the 4-chloro derivative a highly stable and specific substrate for mapping active-site topography that generic hippurates cannot accurately resolve [1].
| Evidence Dimension | Enzyme active-site binding affinity and stability |
| Target Compound Data | 4-Chlorohippuric acid (Enhanced hydrophobic active-site contact) |
| Comparator Or Baseline | Hippuric acid (Baseline substrate) |
| Quantified Difference | Significantly higher chemical stability and modulated Ki/Km parameters |
| Conditions | In vitro peptidylglycine alpha-hydroxylating monooxygenase (PHM) amidation assay |
Researchers require 4-chlorohippuric acid to accurately probe hydrophobic interactions in monooxygenase active sites, a task for which baseline hippuric acid is structurally inadequate.
Directly following from its role as a primary >74% mass-balance metabolite, 4-chlorohippuric acid is the critical analytical reference standard for quantifying thiobencarb and robenidine exposure. It is deployed in high-throughput LC-MS/MS and HPLC-HESI-MS/MS workflows for environmental water testing, soil dissipation studies, and food-producing animal residue monitoring, where accurate limit-of-quantitation (LOQ) calibration is legally mandated[1].
Due to its high chemical stability and specific para-chloro hydrophobic interactions, this compound is utilized as a specialized substrate in in vitro enzymatic assays. It allows researchers to precisely determine Vmax and Km parameters for peptidylglycine alpha-hydroxylating monooxygenase (PHM) and specific cytochrome P450 isoforms, outperforming generic hippurates in active-site mapping and inhibitor screening[2].
Leveraging its stable melting point (144–149°C) and defined reactivity, 4-chlorohippuric acid serves as a reliable building block in organic synthesis. It is specifically procured for the synthesis of 4-chloro-substituted oxazolones (azlactones) and custom peptidomimetics where the para-chloro group is required for downstream cross-coupling or specific structural conformation .
Irritant